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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the C-C

chemokine receptor type 5 (CCR5) by Aplaviroc (APL), a potent noncompetitive antagonist.

Aplaviroc, also known as GW873140 or AK602, was developed for the treatment of HIV-1

infection but its clinical development was halted due to hepatotoxicity.[1][2] Despite its

discontinuation for clinical use, Aplaviroc remains a valuable tool for studying CCR5 biology

and the mechanisms of allosteric modulation.

Core Mechanism of Action
Aplaviroc is a small molecule that belongs to the spiro-diketo-piperazine class of compounds.

[3][4] It functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[3][5] This

means it does not directly compete with the natural chemokine ligands (like CCL3, CCL4, and

CCL5) or the HIV-1 envelope glycoprotein gp120 for the primary binding site (orthosteric site).

[6] Instead, Aplaviroc binds to a distinct site within the transmembrane helices of the CCR5

receptor.[7][8] This binding induces a conformational change in the receptor, which in turn

prevents the binding of gp120 and subsequent viral entry into the host cell.[4][6] This allosteric

mechanism is a hallmark of several CCR5 inhibitors.[6]

Quantitative Analysis of Aplaviroc-CCR5 Interaction
The interaction of Aplaviroc with the CCR5 receptor has been characterized by various

quantitative measures, highlighting its high affinity and potent antiviral activity.
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Parameter Value Cell Line/System Notes

IC50 (HIV-1 Inhibition)

HIV-1Ba-L 0.1 - 0.4 nM[9] -
Wild-type R5 HIV-1

strain

HIV-1JRFL 0.1 - 0.4 nM[9] -
Wild-type R5 HIV-1

strain

HIV-1MOKW 0.1 - 0.4 nM[9] -
Wild-type R5 HIV-1

strain

Multidrug-resistant

HIV-1
0.2 - 0.6 nM[4] - R5-tropic isolates

HIV-1MM and HIV-

1JSL
0.4 - 0.6 nM[9] -

Multidrug-resistant

variants

rgp120/sCD4 binding 2.7 nM[9] -
Inhibition of the

interaction with CCR5

Binding Affinity (Kd)

Aplaviroc 2.9 ± 1.0 nM[9] -

High-affinity binding to

ECL2B and/or

neighboring regions

Dissociation Half-Life

(t1/2)

At 22°C 24 ± 3.6 h[10] -

Faster dissociation

than previously

reported at 4°C

Receptor Occupancy

In peripheral blood >98%[11][12] Human subjects
Within 2 to 3 hours of

dosing
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Time to 50%

occupancy
>100 hours[11][12] Human subjects

During drug washout

period, significantly

longer than plasma

half-life

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to characterize the allosteric modulation of

CCR5 by Aplaviroc.

These assays are fundamental for determining the binding affinity and kinetics of ligands to

their receptors.

Membrane Preparation:

HEK 293T cells are transiently transfected with plasmids encoding the wild-type or mutant

CCR5.[6]

After 48 hours, cells are harvested and membranes are prepared.[6]

Displacement Experiments:

A constant concentration of a radiolabeled ligand, such as [125I]CCL3, is incubated with

the cell membranes.[6]

Increasing concentrations of the unlabeled competitor (e.g., Aplaviroc) are added to

displace the radioligand.

The amount of bound radioactivity is measured, and the IC50 value (the concentration of

competitor that displaces 50% of the radioligand) is determined.

Saturation Binding Assays:

Increasing concentrations of a radiolabeled antagonist (e.g., [3H]maraviroc) are incubated

with the membranes to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax).[13]
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This method allows for the quantification of receptor occupancy by a drug in a more

physiological setting.

Principle: This assay is based on the observation that Aplaviroc selectively inhibits the

binding of a specific monoclonal antibody (mAb 45531) to CCR5.[11][12]

Procedure:

Peripheral blood mononuclear cells (PBMCs) are isolated from subjects.

The cells are incubated with a saturating concentration of the fluorescently labeled mAb

45531.

The binding of the antibody is measured by flow cytometry.

The percentage of receptor occupancy is calculated by comparing the antibody binding in

the presence and absence of Aplaviroc.

This assay measures the ability of a ligand to induce the internalization of the CCR5 receptor

from the cell surface.

Cell Preparation: Activated PBMCs are seeded in plates and incubated.[14]

Ligand Treatment: Cells are treated with different concentrations of the test compound (e.g.,

Aplaviroc) or a known agonist (e.g., RANTES) for a specific time at 37°C.[14]

Staining and Analysis:

The cells are then stained with a fluorescently labeled anti-CCR5 antibody that recognizes

an extracellular epitope.

The amount of cell surface CCR5 is quantified by flow cytometry. A decrease in

fluorescence indicates receptor internalization.

Signaling Pathways and Allosteric Modulation
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine

ligands, activates intracellular signaling cascades.[15][16] Aplaviroc, through its allosteric
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binding, modulates these signaling events.
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Caption: Canonical CCR5 signaling pathway upon chemokine binding.

Aplaviroc's binding to a transmembrane pocket alters the conformation of CCR5, thereby

preventing the conformational changes necessary for G protein coupling and subsequent

signaling, even if the chemokine can still bind.[6] Interestingly, some studies suggest that

Aplaviroc can enhance the binding of the chemokine CCL5 to a G protein-uncoupled state of

the receptor, while inhibiting its binding to the coupled, functional state.[10]
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Caption: Allosteric inhibition of CCR5 by Aplaviroc.

Experimental Workflow for Assessing Antiviral
Activity
A typical workflow to determine the anti-HIV-1 activity of a compound like Aplaviroc involves

several key steps.

Culture target cells
(e.g., PBMCs, U87.CD4.CCR5)

Infect cells with R5-tropic HIV-1
in the presence of Aplaviroc

Prepare serial dilutions
of Aplaviroc

Incubate for several days

Measure viral replication
(e.g., p24 antigen ELISA, RT activity)

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for determining the antiviral activity of Aplaviroc.

Resistance to Aplaviroc
Resistance to CCR5 antagonists can emerge through two primary mechanisms: a shift in

coreceptor usage from CCR5 to CXCR4, or the development of mutations in the HIV-1

envelope glycoprotein (gp120) that allow the virus to utilize the drug-bound conformation of
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CCR5.[8][17] Studies on Aplaviroc have shown that resistance determinants are often located

within the V3 loop of gp120.[17] Resistant viruses may become more dependent on the N-

terminus of the drug-bound CCR5 for entry.[17] In some clinical cases of virologic failure with

Aplaviroc, resistance was not due to reduced susceptibility to the drug itself, but rather to the

emergence of resistance to other antiretrovirals in the treatment regimen, such as the M184V

mutation conferring lamivudine resistance.[18]

Conclusion
Aplaviroc serves as a paradigmatic example of an allosteric modulator of a GPCR. Its high

affinity and potent inhibition of CCR5-mediated HIV-1 entry, coupled with the detailed

understanding of its mechanism of action, provide a solid foundation for the rational design of

new allosteric drugs targeting CCR5 and other GPCRs. While its clinical journey was cut short,

the wealth of data generated from Aplaviroc studies continues to be a valuable resource for

the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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